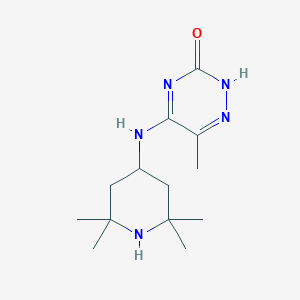

C13H23N5O

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H23N5O |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

6-methyl-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one |

InChI |

InChI=1S/C13H23N5O/c1-8-10(15-11(19)17-16-8)14-9-6-12(2,3)18-13(4,5)7-9/h9,18H,6-7H2,1-5H3,(H2,14,15,17,19) |

InChI Key |

PBNQZRTUZJGGKT-UHFFFAOYSA-N |

SMILES |

CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C |

Canonical SMILES |

CC1=NNC(=O)N=C1NC2CC(NC(C2)(C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: A Case Study on the Characterization of a Bioactive Compound

Disclaimer: The user's request for a technical guide on a "novel C13H23N5O compound" could not be fulfilled as no specific, publicly documented compound with this molecular formula and sufficient data for a comprehensive analysis could be identified. To demonstrate the structure and content of the requested guide, this whitepaper will focus on Sildenafil (C22H30N6O4S) , a well-characterized and extensively studied drug molecule. Sildenafil serves as an exemplary model for researchers, scientists, and drug development professionals due to the wealth of available data on its synthesis, mechanism of action, and biological activity.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Initially investigated for cardiovascular applications, its profound effects on smooth muscle relaxation led to its development as a first-in-class oral therapy for erectile dysfunction. This document provides a comprehensive overview of the key technical aspects of sildenafil, including its mechanism of action, quantitative biological data, and detailed experimental protocols, serving as a template for the characterization of novel bioactive compounds.

Mechanism of Action and Signaling Pathway

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases levels of cGMP. cGMP is a second messenger that promotes smooth muscle relaxation, allowing for increased blood flow. Sildenafil's mechanism of action is to inhibit PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, sildenafil enhances the effect of NO, leading to elevated levels of cGMP, prolonged smooth muscle relaxation, and consequently, facilitated erection in the presence of sexual stimulation.

The signaling pathway is not limited to the corpus cavernosum; PDE5 is also found in the pulmonary vasculature, and sildenafil's inhibitory action in this tissue leads to vasodilation, which is the basis for its use in treating pulmonary arterial hypertension.

In-Depth Technical Guide to the Structural Elucidation of C13H23N5O

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the techniques and methodologies used to elucidate the structure of a novel organic compound with the molecular formula C13H23N5O. For the purpose of this guide, we will refer to our hypothetical compound as Compound-G .

Introduction

The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structural elucidation, is a cornerstone of chemical research and drug development.[1] For a novel compound with the molecular formula this compound, a systematic approach combining several analytical techniques is essential to unambiguously determine its constitution and stereochemistry.

This guide outlines a logical workflow, from initial sample analysis to the final confirmation of the molecular structure, using a combination of spectroscopic and spectrometric methods. We will detail the experimental protocols and present hypothetical, yet plausible, data for Compound-G to illustrate the interpretation process.

Initial Assessment: Molecular Formula and Unsaturation

The first step in any structural elucidation is to confirm the molecular formula and calculate the degree of unsaturation.[2]

-

Molecular Formula: this compound

-

Method: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Degree of Unsaturation (DoU): This value indicates the total number of rings and/or multiple bonds in the molecule. The formula is: DoU = C + 1 - (H/2) + (N/2) For this compound: DoU = 13 + 1 - (23/2) + (5/2) = 14 - 11.5 + 2.5 = 5

A DoU of 5 suggests a combination of rings and double bonds (e.g., an aromatic ring and a carbonyl group, or multiple heterocyclic rings).

Structural Elucidation Workflow

The overall workflow for elucidating the structure of Compound-G is a multi-step process where data from various analytical techniques are integrated to piece together the molecular puzzle.

Caption: A logical workflow for the structural elucidation of a novel compound.

Key Experimental Techniques and Data Interpretation

For illustrative purposes, we will propose a plausible structure for Compound-G and demonstrate how the spectroscopic data would support this structure.

Hypothetical Structure for Compound-G: N-(1-methylpiperidin-4-yl)-1-butyl-1H-1,2,3-triazole-4-carboxamide

This structure has a DoU of 5 (1 ring in piperidine, 1 ring in triazole, 1 C=O, 2 double bonds in triazole ring) and the correct molecular formula.

Mass Spectrometry (MS)

Experimental Protocol (HRMS):

-

Sample Preparation: Dissolve approximately 1 mg of Compound-G in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the numerous nitrogen atoms are readily protonated.[3]

-

Analysis: Acquire the full scan mass spectrum over a range of m/z 100-500.

-

Calibration: Use an internal standard for mass calibration to achieve sub-ppm mass accuracy.[4]

Data Presentation:

| Parameter | Observed Value | Calculated Value (for C13H24N5O+) |

| Monoisotopic Mass | 278.1975 | 278.1981 |

| Adduct | [M+H]+ | - |

| Mass Accuracy | -2.2 ppm | - |

Interpretation: The high-resolution mass measurement confirms the molecular formula this compound. Tandem MS (MS/MS) would be used to fragment the parent ion, providing valuable information about the connectivity of the molecule. For instance, a characteristic loss of the piperidine moiety might be observed.

Infrared (IR) Spectroscopy

Experimental Protocol (FT-IR):

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹.[5]

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium | N-H stretch (secondary amide) |

| 2955, 2870 | Strong | C-H stretch (aliphatic) |

| 1660 | Strong | C=O stretch (amide I band) |

| 1540 | Medium | N-H bend (amide II band) |

| 1450 | Medium | C-H bend (aliphatic) |

Interpretation: The IR spectrum suggests the presence of a secondary amide and aliphatic C-H bonds. The strong absorption at 1660 cm⁻¹ is characteristic of a carbonyl group in an amide.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[7]

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve ~10 mg of Compound-G in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

Data Presentation (Hypothetical Data for Compound-G):

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | s | 1H | Triazole-H |

| 7.95 | d | 1H | Amide N-H |

| 4.35 | t | 2H | N-CH₂ (Butyl) |

| 4.05 | m | 1H | Piperidine C4-H |

| 2.85 | t | 2H | N-CH₂ (Piperidine) |

| 2.30 | s | 3H | N-CH₃ (Piperidine) |

| 1.85 | m | 2H | CH₂ (Butyl) |

| 1.75 | m | 4H | CH₂ (Piperidine) |

| 1.40 | m | 2H | CH₂ (Butyl) |

| 0.95 | t | 3H | CH₃ (Butyl) |

¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 162.5 | - | C=O (Amide) |

| 145.0 | - | Triazole C |

| 125.0 | CH | Triazole CH |

| 55.0 | CH₂ | N-CH₂ (Piperidine) |

| 48.0 | CH₂ | N-CH₂ (Butyl) |

| 46.0 | CH₃ | N-CH₃ (Piperidine) |

| 45.0 | CH | Piperidine C4 |

| 32.0 | CH₂ | CH₂ (Piperidine) |

| 30.5 | CH₂ | CH₂ (Butyl) |

| 20.0 | CH₂ | CH₂ (Butyl) |

| 13.8 | CH₃ | CH₃ (Butyl) |

Interpretation of 2D NMR Data:

-

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, confirming the spin systems of the butyl and piperidine fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the fragments. Key correlations would include:

-

The amide N-H proton to the piperidine C4 and the amide carbonyl carbon.

-

The triazole proton to the neighboring triazole carbons and the amide carbonyl carbon.

-

The N-CH₂ protons of the butyl group to the triazole ring carbons.

-

Caption: Key 2- and 3-bond correlations observed in an HMBC experiment.

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of a novel compound with the molecular formula this compound can be determined. High-resolution mass spectrometry confirms the elemental composition, while FT-IR provides information about the functional groups present. The detailed carbon-hydrogen framework and the connectivity of the molecular fragments are established through a combination of 1D and 2D NMR experiments. The integration of all this data allows for the proposal and confirmation of a final, unambiguous structure. This methodical approach is fundamental in the fields of chemical research and drug discovery.

References

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic and Methodological Analysis of a C13H23N5O Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a representative isomer of the molecular formula C13H23N5O. Due to the absence of a single, well-characterized isomer with a complete public spectroscopic dataset, this document utilizes a plausible hypothetical structure, N-(4-(4,5-dihydro-1H-imidazol-2-ylamino)butyl)cyclohexanecarboxamide, to illustrate the expected spectroscopic characteristics and the detailed experimental protocols required for their acquisition. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of the analytical workflow for novel compounds of this class.

Introduction

Isomers of the molecular formula this compound represent a class of compounds with significant potential in drug discovery, given their structural complexity and the presence of multiple functional groups amenable to biological interactions. The characterization of such molecules is fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic signatures for a representative isomer and provides detailed protocols for obtaining such data.

Hypothetical Isomer: N-(4-(4,5-dihydro-1H-imidazol-2-ylamino)butyl)cyclohexanecarboxamide

This structure was chosen as a representative isomer as it contains a variety of common functional groups, including an amide, an imidazoline ring, a cyclohexane ring, and aliphatic chains, which allows for a comprehensive demonstration of spectroscopic analysis.

Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the hypothetical this compound isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | t | 1H | NH -C=O |

| 6.50 | t | 1H | C-NH -C=N |

| 3.45 | s | 4H | CH₂ -N (imidazoline) |

| 3.08 | q | 2H | C=O-NH-CH₂ |

| 2.95 | q | 2H | C=N-NH-CH₂ |

| 2.10 | tt | 1H | C=O-CH |

| 1.75 - 1.60 | m | 4H | Cyclohexane CH₂ |

| 1.55 - 1.40 | m | 4H | -CH₂-CH₂ -CH₂ -CH₂- |

| 1.35 - 1.15 | m | 6H | Cyclohexane CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 175.2 | C =O (amide) |

| 158.9 | C =N (imidazoline) |

| 44.8 | C H-C=O |

| 43.5 | C H₂-N (imidazoline) |

| 39.1 | C=O-NH-C H₂ |

| 38.7 | C=N-NH-C H₂ |

| 29.3 | Cyclohexane C H₂ |

| 26.8 | -CH₂-C H₂-C H₂-CH₂- |

| 25.5 | Cyclohexane C H₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3305 | Strong, Broad | N-H Stretch (Amide & Amine) |

| 2928, 2854 | Strong | C-H Stretch (Aliphatic) |

| 1645 | Strong | C=O Stretch (Amide I) |

| 1620 | Medium | C=N Stretch (Imidazoline) |

| 1550 | Strong | N-H Bend (Amide II) |

| 1450 | Medium | C-H Bend (Aliphatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

| m/z | Ion |

| 282.20 | [M+H]⁺ |

| 265.17 | [M-NH₃+H]⁺ |

| 111.10 | [Cyclohexanecarbonyl]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz)

-

NMR tubes (5 mm)

-

Deuterated solvent (DMSO-d₆)

-

Sample of the this compound isomer

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12 ppm, acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 240 ppm, acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and pick peaks for both spectra.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solid sample of the this compound isomer

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorbances.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft cloth after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., a Quadrupole Time-of-Flight (Q-TOF) instrument)

-

Solvent system (e.g., acetonitrile/water with 0.1% formic acid)

-

Sample of the this compound isomer

-

Vials and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the solvent system.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve optimal ionization in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion ([M+H]⁺) and any significant fragment ions.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where a bioactive small molecule, such as an isomer of this compound, could act as an agonist for a G-protein coupled receptor (GPCR), leading to the activation of a downstream signaling cascade.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of isomers of this compound, using a hypothetical but plausible molecular structure as a representative example. The tabulated data and detailed experimental protocols offer a practical reference for researchers engaged in the synthesis, identification, and analysis of novel chemical entities. The successful application of these spectroscopic techniques is crucial for the unambiguous structural elucidation and further development of new therapeutic agents.

A Technical Guide to the In Silico Prediction and Experimental Validation of C13H23N5O Analogs for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with a high attrition rate often attributed to suboptimal pharmacokinetic and safety profiles. The chemical formula C13H23N5O represents a vast landscape of potential molecular structures, many of which could possess therapeutic potential as nitrogen-containing heterocyclic compounds—a class of molecules prevalent in pharmaceuticals.[1][2][3] This technical guide outlines a comprehensive framework for the early-stage assessment of this compound analogs, leveraging computational (in silico) prediction methods to forecast their physicochemical, pharmacokinetic, and toxicological properties. Furthermore, it provides detailed experimental protocols for the subsequent in vitro validation of these predictions, creating a robust, iterative cycle of design and testing essential for modern drug discovery.

The Role of In Silico Prediction in Early-Stage Drug Discovery

In the initial phases of drug development, it is impractical and cost-prohibitive to synthesize and test every potential compound.[4][5] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling has become an indispensable tool, allowing researchers to prioritize candidates with the highest probability of success.[6][7] By using computational models based on a compound's structure, we can predict its behavior in a biological system, enabling a "fail early, fail cheap" paradigm.[4]

Given that this compound does not define a single molecule but rather a multitude of isomers, this guide will use a representative hypothetical analog, "Analog-A," to illustrate the prediction and validation workflow.

Hypothetical Structure (Analog-A): For the purpose of this guide, we will consider a plausible structure for a this compound analog containing a 1,2,3-triazole ring, a common scaffold in medicinal chemistry known for a variety of biological activities.[1][8][9]

(Note: The specific properties tabulated below are representative values for a hypothetical molecule of this class and are intended for illustrative purposes.)

Predicted Physicochemical and Pharmacokinetic Properties

The foundation of a drug's behavior is its physicochemical profile, which dictates its solubility, permeability, and interactions with biological targets.[10][11][12] Computational tools, including Quantitative Structure-Property Relationship (QSPR) models, are used to predict these essential characteristics from the molecular structure alone.[13]

Data Presentation: Predicted Properties of Analog-A

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Importance in Drug Discovery |

|---|---|---|

| Molecular Weight ( g/mol ) | 293.38 | Influences absorption and diffusion; typically <500 for oral drugs.[14] |

| logP (Octanol/Water Partition) | 2.1 | Measures lipophilicity; affects permeability and solubility.[6][10] |

| Topological Polar Surface Area (TPSA) | 95.8 Ų | Predicts membrane permeability; influences absorption. |

| Hydrogen Bond Donors | 2 | Affects solubility and target binding.[14] |

| Hydrogen Bond Acceptors | 5 | Affects solubility and target binding.[14] |

| Aqueous Solubility (logS) | -3.5 | Critical for absorption and formulation.[10] |

Table 2: Predicted ADME/Tox Properties

| Property | Predicted Outcome | Rationale and Implication |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests lower potential for CNS side effects. |

| Caco-2 Permeability | Moderate | Predicts moderate absorption across the intestinal wall. |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |

| Mutagenicity (AMES Test) | Non-mutagen | Indicates a lower probability of being carcinogenic. |

Methodologies and Workflows

The predictive power of in silico models is maximized when integrated into a structured workflow that guides experimental validation.

In Silico Prediction Workflow

The process begins with a 2D chemical structure and proceeds through various computational models to generate a comprehensive profile of the molecule's predicted properties.

Caption: Workflow for the in silico prediction of drug-like properties.

Experimental Validation Workflow

Based on the in silico profile, a series of tiered in vitro experiments are conducted to confirm the predictions and provide real-world data for the next design cycle.

Caption: Tiered workflow for the experimental validation of predictions.

Hypothetical Biological Activity and Signaling

Nitrogen-containing heterocycles are well-known inhibitors of various protein kinases.[1] Assuming Analog-A was designed as a kinase inhibitor, its potential mechanism of action could be to interfere with a critical cell signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Analog-A as a hypothetical inhibitor of the RAF kinase.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

-

Objective: To determine the aqueous solubility of Analog-A in a buffer solution.

-

Materials: Analog-A, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at pH 7.4, 96-well plates, plate reader.

-

Methodology:

-

Prepare a 10 mM stock solution of Analog-A in 100% DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution into DMSO.

-

Transfer a small volume (e.g., 2 µL) of each DMSO solution into a new plate containing PBS (e.g., 198 µL) to create a range of final compound concentrations.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measure the turbidity (absorbance at 620 nm) using a plate reader.

-

The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

-

Protocol 2: Caco-2 Permeability Assay

-

Objective: To assess the rate of transport of Analog-A across a monolayer of human intestinal Caco-2 cells, serving as a model for intestinal absorption.

-

Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer Yellow, appropriate analytical standards.

-

Methodology:

-

Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the flux of the paracellular marker Lucifer Yellow.

-

Add Analog-A (dissolved in HBSS) to the apical (AP) side of the monolayer.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

-

To measure efflux, add the compound to the BL side and sample from the AP side.

-

Quantify the concentration of Analog-A in all samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP).

-

Protocol 3: Human Liver Microsome (HLM) Stability Assay

-

Objective: To evaluate the metabolic stability of Analog-A when incubated with human liver microsomes.

-

Materials: Analog-A, Human Liver Microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), control compounds (e.g., Verapamil, Testosterone).

-

Methodology:

-

Pre-warm a solution of HLM and phosphate buffer to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and Analog-A (final concentration typically 1 µM).

-

Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Analog-A.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound depletion over time.

-

Protocol 4: MTT Cytotoxicity Assay

-

Objective: To assess the general cytotoxicity of Analog-A against a human cell line (e.g., HEK293 for non-specific toxicity or a cancer cell line like MCF-7 for anti-proliferative activity).[15]

-

Materials: Selected cell line, cell culture medium, Analog-A, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Analog-A (with a constant final DMSO concentration) for 48-72 hours.

-

Add MTT reagent to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion

The development of novel therapeutics from a chemical formula such as this compound requires a systematic and multi-faceted approach. By integrating in silico predictions with targeted in vitro experiments, researchers can make informed decisions, prioritize resources, and accelerate the design-test-learn cycle. This guide provides a foundational framework for this process, emphasizing the critical interplay between computational chemistry and experimental biology in the quest for safer, more effective drugs. The ultimate goal is to use these predictive models not just as filters, but as tools to guide the intelligent design of molecules with optimal therapeutic properties.[12]

References

- 1. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. researchgate.net [researchgate.net]

- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel nitrogen-containing heterocyclic derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Silico Modeling of SHP2 Inhibitors: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of computational strategies in the development of potent and selective SHP2 inhibitors, exemplified by derivatives structurally analogous to known allosteric modulators.

This technical guide provides a comprehensive overview of the in silico modeling techniques utilized in the discovery and development of inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Given the oncogenic role of SHP2 in various cancers, it has emerged as a critical target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and drug design.

While the nominal query for this guide specified derivatives of the molecular formula C13H23N5O, extensive database searches did not yield sufficient specific in silico modeling data for a compound with this exact formula. Therefore, to provide a robust and data-rich resource, this guide will focus on well-characterized allosteric SHP2 inhibitors, such as SHP099 and its analogs, which serve as exemplary scaffolds for illustrating the application of computational methodologies. The principles and workflows described herein are directly applicable to the study of any novel chemical entity, including potential this compound derivatives targeting SHP2.

The Role of SHP2 in Cellular Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3] It is a key regulator of cell growth, differentiation, and proliferation.[1][2] Gain-of-function mutations in the gene encoding SHP2 (PTPN11) are associated with several types of cancer, establishing it as a bona fide oncogene.[4][5]

SHP2 consists of two SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[2][6] In its inactive state, the N-SH2 domain blocks the PTP catalytic site.[2][6] Activation occurs upon binding of phosphotyrosine-containing proteins, leading to a conformational change that exposes the catalytic site.[2][6] Allosteric inhibitors, such as SHP099, stabilize the inactive conformation, preventing its activation.[7]

Below is a diagram illustrating the central role of SHP2 in major signaling cascades.

References

- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SHP2 Phosphatase [biology.kenyon.edu]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]

- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Compound with Molecular Formula C13H23N5O

It is not possible to provide a specific IUPAC name, classification, and detailed technical guide for the molecular formula C13H23N5O as it does not correspond to a single, well-known chemical compound in available chemical databases.

A molecular formula alone is insufficient to uniquely identify a chemical compound, as numerous isomers (molecules with the same atoms but different arrangements) can exist. Without a specific chemical structure, any attempt to provide an IUPAC name, detailed classification, or experimental data would be speculative and scientifically inaccurate.

For a comprehensive technical guide, a more specific identifier for the compound of interest is required, such as:

-

A common or trade name

-

A Chemical Abstracts Service (CAS) registry number

-

A structural representation (e.g., a SMILES string or an image of the structure)

General Classification Possibilities

Based on the elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen), a compound with the formula this compound could potentially belong to several broad chemical classes, including but not limited to:

-

Substituted purines or pyrimidines: These are components of nucleic acids and many bioactive molecules. The nitrogen-rich formula could be indicative of such a heterocyclic core with various alkyl and functional group substitutions.

-

Peptide derivatives: The presence of nitrogen and oxygen suggests the possibility of a small peptide-like molecule containing amino acid residues.

-

Urea or guanidine derivatives: These functional groups are common in biologically active compounds and pharmaceuticals.

-

Various heterocyclic compounds: The formula could represent a wide array of other nitrogen-containing ring systems.

Data Presentation

Due to the inability to identify a specific compound, no quantitative data can be presented.

Experimental Protocols

Without a known compound, it is not possible to provide relevant experimental protocols for synthesis or analysis.

Visualization of Logical Relationships

A key challenge in identifying a compound from its molecular formula is the concept of isomerism. The following diagram illustrates that a single molecular formula can lead to multiple possible chemical structures, each with a unique IUPAC name and distinct chemical properties.

Caption: Isomerism: One Formula, Multiple Compounds.

To proceed with your request for an in-depth technical guide, please provide a more specific identifier for the chemical compound of interest.

Potential Biological Activity of C13H23N5O: A Technical Guide

Disclaimer: No specific, well-characterized compound with the molecular formula C13H23N5O and established biological activity is prominently described in publicly accessible scientific literature. This technical guide, therefore, explores the potential biological activities of a hypothetical compound with this formula by examining relevant classes of chemical structures that are known to exhibit significant biological effects. The information presented herein is based on established knowledge of these classes and should be considered illustrative of the possibilities for a molecule with this elemental composition.

Introduction

The molecular formula this compound suggests a molecule with a moderate degree of unsaturation and a high nitrogen content. Such features are characteristic of various classes of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities. This guide will focus on two such classes: aminopyrimidine derivatives and triazole derivatives . A hypothetical compound with the formula this compound could plausibly belong to either of these families, and its biological activity would be dictated by its specific structural features.

Potential Structural Classes and Their Biological Activities

Aminopyrimidine Derivatives

The pyrimidine core is a fundamental building block of nucleic acids and is found in numerous biologically active molecules. Aminopyrimidines, in particular, are known to interact with a variety of biological targets, most notably protein kinases.

Potential Biological Activities:

-

Protein Kinase Inhibition: Many aminopyrimidine derivatives are potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer, inflammatory diseases, and neurodegenerative disorders. A hypothetical this compound containing an aminopyrimidine core could potentially inhibit kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), or Bruton's Tyrosine Kinase (BTK).

-

Antimicrobial Activity: The pyrimidine scaffold is also present in various antimicrobial agents. By targeting essential enzymes in bacteria or fungi, these compounds can inhibit microbial growth.

-

Central Nervous System (CNS) Activity: Certain aminopyrimidine derivatives can cross the blood-brain barrier and modulate the activity of neurotransmitter receptors or other CNS targets, suggesting potential applications in neurological and psychiatric disorders.

Quantitative Data for Representative Aminopyrimidine Derivatives:

The following table summarizes the biological activity of several known aminopyrimidine derivatives. This data is provided to illustrate the range of potencies that can be achieved with this class of compounds.

| Compound Class | Representative Compound | Target | Activity (IC50) | Disease Area |

| Aminopyrimidine | Imatinib (has a pyridine and pyrimidine ring) | Bcr-Abl | 25 nM | Cancer |

| Diaminopyrimidine | Pyrimethamine | Dihydrofolate Reductase | ~1 nM | Malaria |

| Aminopyrimidine | Roscovitine | CDK2 | 40 nM | Cancer |

Triazole Derivatives

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are versatile scaffolds in medicinal chemistry and are known for a broad spectrum of biological activities.

Potential Biological Activities:

-

Antifungal Activity: Triazole-based compounds are among the most widely used antifungal agents. They act by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes.

-

Anticancer Activity: Various triazole derivatives have demonstrated cytotoxic effects against cancer cell lines through diverse mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.

-

Antiviral Activity: Some triazole nucleoside analogues, such as Ribavirin, are broad-spectrum antiviral agents.

Quantitative Data for Representative Triazole Derivatives:

The following table presents quantitative data for well-known triazole-containing drugs.

| Compound Class | Representative Compound | Target | Activity (EC50/IC50) | Disease Area |

| Triazole | Fluconazole | Lanosterol 14α-demethylase | 0.25-16 µg/mL (MIC) | Fungal Infections |

| Triazole | Voriconazole | Lanosterol 14α-demethylase | 0.06-8 µg/mL (MIC) | Fungal Infections |

| Benzotriazole | Tazemetostat | EZH2 | 2.5 nM | Cancer |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biological activity of a novel compound such as a hypothetical this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of a compound against a specific protein kinase.

Methodology:

-

Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, 96-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and the test compound to the kinase buffer.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Methodology:

-

Reagents and Materials: Fungal culture, RPMI-1640 medium, 96-well plates, spectrophotometer.

-

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Prepare a serial dilution of the test compound in the RPMI-1640 medium in a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative signaling pathway that could be modulated by a this compound compound and a typical experimental workflow for its initial biological characterization.

Caption: Potential mechanism of action for a this compound compound as a protein kinase inhibitor.

Caption: A typical workflow for the preclinical development of a novel bioactive compound.

An In-depth Guide to a Novel Guanidine Alkaloid from Marine Sponges

A Fictional Exploration Based on a Hypothetical Compound with Molecular Formula C13H23N5O

Disclaimer: Extensive searches for a naturally occurring compound with the precise molecular formula this compound have not yielded a specific, documented molecule. The following guide is a scientifically informed, hypothetical exploration of what the discovery, isolation, and characterization of such a compound might entail, drawing upon established methodologies for known marine guanidine alkaloids. This document is intended for research and educational purposes to illustrate the processes involved in natural product drug discovery.

Introduction

Marine sponges are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, guanidine alkaloids represent a significant class of compounds with a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This whitepaper details the hypothetical discovery and isolation of a novel guanidine alkaloid, designated here as "Spongidine A," with the molecular formula this compound, from a marine sponge of the genus Agelas. We will outline the putative experimental protocols for its extraction, purification, and structure elucidation, and discuss its potential biological significance and associated signaling pathways.

Discovery and Natural Source

Spongidine A (this compound) is a hypothetical guanidine alkaloid isolated from the marine sponge Agelas sp., collected from the deep-sea vents of the Mid-Atlantic Ridge. The organism was identified based on its morphological characteristics and 16S rRNA gene sequencing. The discovery was prompted by initial screening of the crude methanolic extract of the sponge, which exhibited significant inhibitory activity against a panel of human cancer cell lines.

Isolation and Purification

The isolation of Spongidine A from the sponge biomass would follow a multi-step protocol involving solvent extraction and chromatographic separation.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Extraction: The fresh sponge tissue (1 kg) is homogenized and exhaustively extracted with methanol (3 x 2 L) at room temperature. The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract (approx. 50 g).

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, dichloromethane, and n-butanol. The majority of the bioactivity is observed in the n-butanol fraction.

-

Initial Chromatographic Separation: The n-butanol fraction (10 g) is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of chloroform-methanol (from 100:0 to 0:100) to yield several fractions (F1-F10).

Experimental Protocol: Purification of Spongidine A

-

Medium-Pressure Liquid Chromatography (MPLC): The most active fraction from VLC (e.g., F7, 1.2 g) is further purified by MPLC on a C18 reversed-phase column using a water-acetonitrile gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative reversed-phase HPLC (RP-HPLC) of the active MPLC sub-fractions to yield pure Spongidine A (15 mg).

Table 1: Summary of a Hypothetical Purification of Spongidine A

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) | Bioactivity (IC50 in µM against HCT116) |

| Crude Methanol Extract | 50 | - | <1 | 50.2 |

| n-Butanol Fraction | 10 | - | ~5 | 12.5 |

| VLC Fraction F7 | 1.2 | - | ~30 | 3.1 |

| MPLC Fraction F7-3 | 0.2 | - | ~75 | 0.8 |

| Pure Spongidine A | - | 15 | >98 | 0.25 |

Structure Elucidation

The planar structure and stereochemistry of the purified Spongidine A would be determined using a combination of spectroscopic techniques.

Spectroscopic Data

-

High-Resolution Mass Spectrometry (HRMS): The molecular formula of Spongidine A would be established as this compound by HR-ESI-MS, which would show a protonated molecular ion [M+H]+ at m/z 282.1924 (calculated for C13H24N5O+, 282.1930).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable solvent (e.g., CD3OD) would be used to establish the carbon skeleton and the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorptions for N-H, C=N (guanidinium group), and C-O bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the presence of any chromophores in the molecule.

Table 2: Hypothetical ¹³C and ¹H NMR Data for Spongidine A (in CD3OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 158.5 | - |

| 2 | 45.2 | 3.20 (t, 7.0) |

| 3 | 28.9 | 1.85 (m) |

| 4 | 41.7 | 3.10 (t, 7.2) |

| 5 | 110.3 | 5.80 (d, 5.5) |

| 6 | 125.1 | 6.10 (d, 5.5) |

| 7 | 55.4 | 4.15 (s) |

| 8 | 30.1 | 1.60 (m) |

| 9 | 25.8 | 1.45 (m) |

| 10 | 68.2 | 3.80 (t, 6.5) |

| 11 | 35.5 | 2.10 (q, 7.0) |

| 12 | 22.8 | 1.25 (sext, 7.0) |

| 13 | 14.2 | 0.90 (t, 7.0) |

Putative Biological Activity and Signaling Pathway

Based on the initial screening, Spongidine A is hypothesized to possess potent cytotoxic activity against colorectal cancer cells (HCT116). Further studies would be necessary to elucidate its mechanism of action. A plausible hypothesis is that Spongidine A, like other guanidine alkaloids, could induce apoptosis through the modulation of key signaling pathways.

Hypothetical Signaling Pathway: Induction of Apoptosis

It is proposed that Spongidine A could induce apoptosis by activating the intrinsic mitochondrial pathway. This would involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Caption: Hypothetical signaling pathway of Spongidine A-induced apoptosis.

Experimental Workflow Visualization

The overall workflow from sponge collection to the identification of a pure, bioactive compound can be visualized as follows:

Caption: Experimental workflow for the isolation and characterization of Spongidine A.

Conclusion and Future Directions

This whitepaper presents a hypothetical framework for the discovery, isolation, and characterization of a novel guanidine alkaloid, Spongidine A (this compound), from a marine sponge. The detailed experimental protocols and data presented, though based on a fictional molecule, are grounded in established scientific methodologies for natural product research. The potent hypothetical bioactivity of Spongidine A underscores the vast potential of marine invertebrates as a source of new therapeutic agents. Future research on such a compound would focus on confirming its structure through total synthesis, elucidating its precise mechanism of action, and evaluating its therapeutic potential in preclinical models.

Methodological & Application

Application Notes and Protocols for C13H23N5O (EOS91723)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the compound C13H23N5O, identified as EOS91723 in the European Chemical Biology Database (ECBD). EOS91723 is a selective inhibitor of mTORC1 (mechanistic target of rapamycin complex 1), a key regulator of cell growth, proliferation, and metabolism. These protocols are intended to guide researchers in studying the biochemical and cellular effects of this compound.

Compound Information

| Identifier | Value |

| Molecular Formula | This compound |

| Molecular Weight | 265.36 g/mol |

| ECBD ID | EOS91723 |

| Known Target | mTORC1 |

Mechanism of Action & Signaling Pathway

EOS91723 acts as a selective inhibitor of mTORC1. The mTOR signaling pathway is a central regulator of cellular processes, integrating signals from growth factors, nutrients, and energy status. As illustrated in the pathway diagram below, mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating key downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). By inhibiting mTORC1, EOS91723 can block these downstream effects, leading to a reduction in cell proliferation and survival. This makes it a valuable tool for studying cellular metabolism and a potential candidate for therapeutic development in diseases characterized by aberrant mTORC1 signaling, such as certain cancers.

Experimental Protocols

The following are detailed protocols for assays in which EOS91723 has been evaluated.

TR-FRET Competition Binding Assay for mTORC1 Inhibition

This assay is designed to quantify the ability of a test compound to compete with a known ligand for binding to the mTORC1 kinase. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive method for detecting molecular interactions.

Workflow Diagram:

Materials:

-

384-well low-volume plates

-

Recombinant human mTORC1 protein

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Fluorescently labeled mTORC1 tracer (ligand)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 10 mM MgCl2, 1 mM EGTA

-

EOS91723 stock solution in DMSO

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of EOS91723 in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells with a known mTORC1 inhibitor as a positive control (100% inhibition).

-

Prepare a master mix of mTORC1 protein and the Europium-labeled antibody in assay buffer. The final concentration of mTORC1 will depend on the specific activity and should be optimized empirically (typically in the low nM range).

-

Dispense 10 µL of the mTORC1/antibody mix to each well.

-

Prepare a solution of the fluorescent tracer in assay buffer. The final concentration should be at or near its Kd for mTORC1.

-

Add 10 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at both the donor (~620 nm) and acceptor (~665 nm) wavelengths.

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

-

Determine the percent inhibition for each concentration of EOS91723 and calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability ATP Quantification Assay with HepG2 Cells

This assay determines the effect of EOS91723 on the viability of human liver cancer cells (HepG2) by measuring the intracellular ATP levels. A decrease in ATP is indicative of cytotoxicity or cytostatic effects.

Workflow Diagram:

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom, white-walled plates

-

EOS91723 stock solution in DMSO

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer-compatible plate reader

Procedure:

-

Culture HepG2 cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium. Count the cells and adjust the density to 5,000-10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of EOS91723 in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of EOS91723. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add 100 µL of the ATP detection reagent to each well.

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.

Quantitative Data

While specific IC50 values for EOS91723 are not publicly available at this time, the following table provides a template for how such data should be presented upon generation.

| Assay | Cell Line/Target | Parameter | Value |

| TR-FRET Competition Binding | mTORC1 | IC50 | [To be determined] |

| Cell Viability ATP Quantification | HepG2 | IC50 | [To be determined] |

Note: The protocols provided are general guidelines. Optimization of reagent concentrations, incubation times, and cell densities may be necessary for specific experimental conditions. It is recommended to consult the technical documentation of the specific reagents and instruments used.

Application Note: High-Throughput Screening of C13H23N5O Small Molecule Libraries for Kinase Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets.[1][2][3] This application note describes a generalized protocol for the high-throughput screening of a focused library of small molecules with the molecular formula C13H23N5O to identify potential inhibitors of a key kinase involved in cancer cell proliferation. The methodologies outlined herein provide a framework for automated screening, data analysis, and hit validation.[4][5]

Principle of the Assay

This protocol utilizes a biochemical assay designed to measure the activity of a specific kinase. The assay relies on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET), a robust technology for HTS due to its sensitivity and low background interference. In the presence of an active kinase, a substrate peptide is phosphorylated. This phosphorylation event allows for the binding of a fluorescently labeled antibody, bringing a donor fluorophore and an acceptor fluorophore into close proximity, resulting in a high FRET signal. Small molecule inhibitors from the this compound library that bind to the kinase and prevent substrate phosphorylation will lead to a decrease in the FRET signal.

Experimental Workflow

The overall experimental workflow for the high-throughput screening of the this compound library is depicted below.

Hypothetical Signaling Pathway

The target kinase in this screening campaign is a critical node in a hypothetical cell proliferation signaling pathway. The diagram below illustrates the position of the target kinase and the intended mechanism of action for the inhibitors identified from the this compound library.

Experimental Protocols

Materials and Reagents

-

This compound compound library (10 mM in DMSO)

-

384-well, low-volume, white assay plates

-

Recombinant human kinase (specific to the target)

-

Biotinylated kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (Acceptor)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Acoustic liquid handler

-

Multimode plate reader with TR-FRET capability

Primary Screening Protocol

-

Compound Plating : Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound library into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

-

Control Wells : Designate specific wells for positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).

-

Reagent Preparation : Prepare a master mix of the kinase and substrate in assay buffer.

-

Kinase/Substrate Addition : Add 5 µL of the kinase/substrate mix to each well of the assay plate.

-

Initiation of Reaction : Add 5 µL of ATP solution to each well to start the kinase reaction.

-

Incubation : Incubate the plates at room temperature for 60 minutes.

-

Detection Reagent Addition : Add 10 µL of the detection reagent mix (containing the europium-labeled antibody and streptavidin-conjugated acceptor) to each well.

-

Final Incubation : Incubate the plates for an additional 60 minutes at room temperature to allow for antibody binding.

-

Signal Detection : Read the plates using a multimode plate reader configured for TR-FRET.

Data Analysis and Hit Identification

-

Data Normalization : Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))

-

Quality Control : Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor greater than 0.5 is considered acceptable.[4] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

-

Hit Selection : Compounds exhibiting a percent inhibition greater than 50% are considered primary hits.

Dose-Response Confirmation

-

Serial Dilution : Prepare a 10-point serial dilution series for each primary hit, typically ranging from 100 µM to 1 nM.

-

Assay Performance : Perform the kinase assay as described in the primary screening protocol with the serially diluted compounds.

-

IC50 Determination : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

Data Presentation

The quantitative data from the primary screen and dose-response confirmation should be summarized in clear, structured tables for easy comparison.

Table 1: Primary Screening Hit Summary

| Compound ID | Molecular Formula | % Inhibition | Hit Status |

| This compound-001 | This compound | 85.2 | Hit |

| This compound-002 | This compound | 12.5 | Inactive |

| This compound-003 | This compound | 65.7 | Hit |

| ... | ... | ... | ... |

Table 2: Dose-Response Data for Confirmed Hits

| Compound ID | IC50 (µM) | Hill Slope | R² |

| This compound-001 | 0.78 | 1.1 | 0.99 |

| This compound-003 | 2.15 | 0.9 | 0.98 |

| ... | ... | ... | ... |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Z'-factor (<0.5) | High variability in control wells | Ensure proper mixing of reagents; check for dispenser imprecision. |

| Low signal-to-background ratio | Optimize reagent concentrations (kinase, ATP, substrate). | |

| High False-Positive Rate | Compound interference with the assay | Perform counter-screens to identify compounds that interfere with the detection system. |

| Non-specific inhibition | Conduct orthogonal assays to confirm the mechanism of action. | |

| Poor Reproducibility | Inconsistent liquid handling | Calibrate and maintain all liquid handling instrumentation. |

| Reagent degradation | Prepare fresh reagents daily and store them under appropriate conditions. |

Conclusion

This application note provides a comprehensive protocol for the high-throughput screening of a this compound small molecule library to identify novel kinase inhibitors. The described workflow, from primary screening and data analysis to hit confirmation, offers a robust framework for the initial stages of a drug discovery campaign. Careful attention to assay quality control and a systematic approach to hit validation are critical for the successful identification of promising lead compounds.

References

- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 2. news-medical.net [news-medical.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 5. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for Cell-Based Assay Development for C13H23N5O (Compound X)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characterization of novel chemical entities is a cornerstone of drug discovery and development. This document provides a comprehensive guide to the initial cell-based assay development for the investigational compound C13H23N5O, hereafter referred to as Compound X. The following protocols and application notes outline a strategic, tiered approach to elucidate the biological activity of Compound X, beginning with broad assessments of its effects on cell viability and proliferation, and moving towards more specific mechanistic assays. These assays are designed to be adaptable and can be applied to a variety of cell types and research contexts.

The successful implementation of these assays will provide crucial preliminary data on the cytotoxic and cytostatic potential of Compound X, its impact on programmed cell death, and will help guide further mechanistic studies. All quantitative data should be meticulously recorded and can be summarized in the provided table formats for clear interpretation and comparison.

Tier 1: Foundational Assays for Initial Characterization

The primary goal of this initial phase is to determine the general effect of Compound X on cell health and proliferation across a panel of representative cell lines. This will establish a foundational understanding of its potency and spectrum of activity.

Experimental Workflow for Initial Screening of Compound X

Caption: Experimental workflow for the initial screening of Compound X.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Selected cancer or normal cell lines

-

Complete cell culture medium

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Compound X in complete medium from the stock solution. A common concentration range to start with is 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of Compound X) and a no-treatment control.

-

Incubate for 24, 48, and 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO2, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Readout:

-

Carefully aspirate the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation:

Table 1: Cytotoxicity of Compound X on Various Cell Lines (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| Cell Line A | |||

| Cell Line B | |||

| Cell Line C | |||

| Normal Cell Line |

IC50 values should be calculated using a non-linear regression analysis of the dose-response curves.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation Assay)

This assay measures the rate of new DNA synthesis, providing a direct assessment of cell proliferation.[1] It is based on the incorporation of the pyrimidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

Compound X stock solution

-

96-well plates

-

BrdU Labeling Reagent (e.g., from a commercial kit)

-

Fixing/Denaturing Solution

-

Anti-BrdU Antibody (conjugated to an enzyme like HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop Solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol. A lower initial seeding density may be required to allow for proliferation.

-

-

BrdU Labeling:

-

2-4 hours before the end of the treatment period, add BrdU labeling reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at 37°C, 5% CO2 for the recommended time.

-

-

Cell Fixation and DNA Denaturation:

-

Remove the labeling medium and add the fixing/denaturing solution to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Antibody Incubation and Detection:

-

Remove the fixing/denaturing solution and wash the wells with a wash buffer.

-

Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.

-

Wash the wells to remove unbound antibody.

-

Add the substrate solution and incubate until a color change is observed.

-

Add the stop solution.

-

-

Readout:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

-

Data Presentation:

Table 2: Effect of Compound X on Cell Proliferation (Percentage of BrdU Incorporation relative to Vehicle Control)

| Concentration (µM) | Cell Line A | Cell Line B |

| 0 (Vehicle) | 100% | 100% |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 |

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Selected cell lines

-

Complete cell culture medium

-

Compound X stock solution

-

6-well plates

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Compound X (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls to set up compensation and gates for:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Data Presentation:

Table 3: Induction of Apoptosis by Compound X (Percentage of Cell Population)

| Concentration (µM) | Viable (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic/Necrotic (AnnV+/PI+) |

| 0 (Vehicle) | |||

| 1 | |||

| 10 | |||

| 100 |

Tier 2: Mechanistic Assays (Hypothetical)

Should the initial screening suggest that Compound X has significant anti-proliferative or pro-apoptotic activity, further assays would be warranted to investigate its mechanism of action. For instance, if Compound X were hypothesized to be a kinase inhibitor, a logical next step would be to investigate its effect on relevant signaling pathways.

Example Signaling Pathway: Generic Kinase Cascade

The following diagram illustrates a generic kinase signaling pathway that is often implicated in cell proliferation and survival. Assays such as Western blotting for phosphorylated proteins (e.g., p-MEK, p-ERK) could be employed to determine if Compound X inhibits signaling at any point in this cascade.

Caption: A generic kinase signaling pathway potentially targeted by Compound X.

Conclusion

This document provides a foundational framework for the initial cell-based characterization of the novel compound this compound (Compound X). By systematically applying these assays, researchers can generate robust and reproducible data to inform on the compound's biological activity. The results from these studies will be instrumental in guiding future research, including target identification and preclinical development. It is recommended to perform all experiments with appropriate controls and in at least three biological replicates to ensure statistical significance.

References

Unidentified Compound: C13H23N5O in Targeted Drug Delivery Systems

Initial searches for the molecular formula C13H23N5O did not yield a specific, well-documented compound in the context of targeted drug delivery systems. Without the definitive identification of this molecule, detailed application notes and protocols cannot be generated.

Extensive searches of scientific databases and chemical compound repositories using the provided molecular formula have not resulted in the identification of a known therapeutic agent or a component of a drug delivery system. The general search results on targeted drug delivery discuss various nanocarriers and strategies but do not mention a specific compound with the formula this compound.

Therefore, the core requirements of the request, including data presentation, experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time. It is recommended to verify the molecular formula to ensure its accuracy. Once the correct identity of the compound is established, a comprehensive report on its application in targeted drug delivery can be compiled.

Application Notes & Protocols for the Quantification of Agomelatine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. Accurate and reliable quantification of Agomelatine in various biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. These application notes provide detailed protocols for the quantification of Agomelatine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described.

Table 1: HPLC Method Parameters for Agomelatine Quantification

| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] |